(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of bromine and chlorine atoms attached to the nicotinic acid ring, along with a 2,5-dioxopyrrolidin-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxy-nicotinic acid.
Esterification: The resulting 5-bromo-2-chloronicotinic acid is then reacted with N-hydroxysuccinimide (NHS) to form the 2,5-dioxopyrrolidin-1-yl ester derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Ester Hydrolysis: The major products are 5-bromo-2-chloronicotinic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The ester group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinic acid: Lacks the ester group but shares the bromine and chlorine substitutions.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Contains a similar ester group but differs in the core structure.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate is unique due to the combination of bromine, chlorine, and the 2,5-dioxopyrrolidin-1-yl ester group
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O4/c11-5-3-6(9(12)13-4-5)10(17)18-14-7(15)1-2-8(14)16/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQGLLYIDKLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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